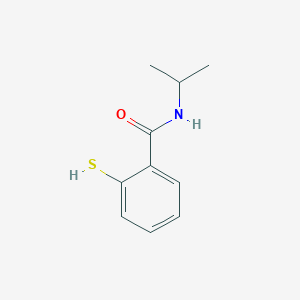

N-isopropyl-2-mercaptobenzamide

Description

N-Isopropyl-2-mercaptobenzamide is a sulfur-containing benzamide derivative characterized by a thiol (-SH) group at the 2-position of the benzamide scaffold and an isopropyl substituent on the nitrogen atom. This compound belongs to a broader class of 2-substituted benzamides, which are studied for their diverse physicochemical properties and applications in medicinal chemistry, materials science, and coordination chemistry.

The compound’s IR spectrum would likely exhibit characteristic bands for N-H stretching (~3850 cm⁻¹), aromatic C-H stretching (~2970–3100 cm⁻¹), and C-S stretching (~616–690 cm⁻¹), based on comparisons with related mercapto-benzazole systems .

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-propan-2-yl-2-sulfanylbenzamide |

InChI |

InChI=1S/C10H13NOS/c1-7(2)11-10(12)8-5-3-4-6-9(8)13/h3-7,13H,1-2H3,(H,11,12) |

InChI Key |

JQSJHMPAFHSPJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

2-Aminobenzamides

2-Aminobenzamides feature an amino (-NH₂) group at the 2-position instead of a mercapto group. This substitution significantly alters electronic properties: the amino group is electron-donating, enhancing aromatic ring reactivity, while the mercapto group in N-isopropyl-2-mercaptobenzamide is moderately electron-withdrawing. Comparative studies highlight that 2-aminobenzamides exhibit higher solubility in polar solvents due to hydrogen bonding from -NH₂, whereas the thiol group in the target compound may reduce solubility but improve metal-binding capacity .

2-Mercaptobenzimidazoles

2-Mercaptobenzimidazole derivatives, such as those synthesized via dibromoalkane coupling (Table 2 in ), share the thiol functionality but incorporate a benzimidazole ring instead of a benzamide. The benzimidazole core enhances aromatic π-stacking interactions and thermal stability, making these compounds preferable in materials science. In contrast, the amide group in this compound offers hydrogen-bonding sites for molecular recognition applications .

Physicochemical Properties

Key physicochemical parameters for select analogs are summarized below based on available

The isopropyl group in this compound reduces crystallinity compared to unsubstituted analogs, as bulky substituents often disrupt packing efficiency. This contrasts with 2-mercaptobenzimidazoles, which form stable crystals suitable for X-ray diffraction studies .

Spectroscopic and Analytical Data

- IR Spectroscopy: The C-S stretching vibrations in this compound (616–690 cm⁻¹) align with those observed in 2-mercaptobenzimidazoles, confirming the thiol group’s presence . The absence of -NH₂ stretching (~3400 cm⁻¹) distinguishes it from 2-aminobenzamides.

- Mass Spectrometry: A molecular ion peak at m/z 217 (M+1) suggests a molecular weight consistent with the proposed structure, though higher than simpler 2-aminobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.